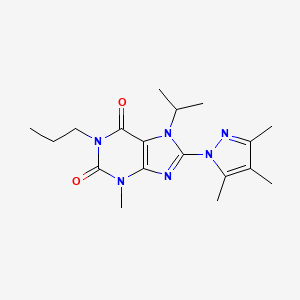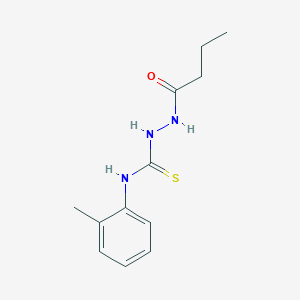
1-(2-chloro-6-fluorophenyl)-N-3-pyridinylmethanesulfonamide
Vue d'ensemble
Description
1-(2-chloro-6-fluorophenyl)-N-3-pyridinylmethanesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis. This compound selectively inhibits the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is responsible for regulating salt and water transport across epithelial surfaces. CFTRinh-172 has been shown to improve CFTR function in vitro and in vivo, making it a promising candidate for the treatment of cystic fibrosis.
Mécanisme D'action
1-(2-chloro-6-fluorophenyl)-N-3-pyridinylmethanesulfonamide selectively inhibits the CFTR chloride channel by binding to a specific site on the channel protein. This binding prevents the channel from opening, thereby reducing the amount of chloride ions that can pass through the membrane. This inhibition of CFTR function can lead to improved salt and water transport across epithelial surfaces, which is a key therapeutic target in cystic fibrosis.
Biochemical and Physiological Effects
1-(2-chloro-6-fluorophenyl)-N-3-pyridinylmethanesulfonamide has been shown to improve CFTR function in vitro and in vivo, leading to increased chloride transport and improved airway surface liquid regulation. In addition, 1-(2-chloro-6-fluorophenyl)-N-3-pyridinylmethanesulfonamide has been shown to reduce mucus viscosity and improve mucociliary clearance in animal models of cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloro-6-fluorophenyl)-N-3-pyridinylmethanesulfonamide is a potent and selective inhibitor of the CFTR chloride channel, making it a valuable tool for studying the role of CFTR in various physiological processes. However, it is important to note that 1-(2-chloro-6-fluorophenyl)-N-3-pyridinylmethanesulfonamide is not a specific inhibitor of CFTR, as it has been shown to inhibit other ion channels and transporters at higher concentrations. In addition, the use of 1-(2-chloro-6-fluorophenyl)-N-3-pyridinylmethanesulfonamide in in vivo studies can be complicated by its relatively short half-life and poor bioavailability.
Orientations Futures
There are several potential future directions for research involving 1-(2-chloro-6-fluorophenyl)-N-3-pyridinylmethanesulfonamide. One area of interest is the development of more potent and selective CFTR inhibitors that can be used for the treatment of cystic fibrosis. In addition, 1-(2-chloro-6-fluorophenyl)-N-3-pyridinylmethanesulfonamide could be used as a tool to study the role of CFTR in other physiological processes, such as gastrointestinal and reproductive function. Finally, the use of 1-(2-chloro-6-fluorophenyl)-N-3-pyridinylmethanesulfonamide in combination with other therapies, such as gene therapy or corrector drugs, could lead to improved outcomes for patients with cystic fibrosis.
Applications De Recherche Scientifique
1-(2-chloro-6-fluorophenyl)-N-3-pyridinylmethanesulfonamide has been extensively studied in the context of cystic fibrosis research, as it has been shown to improve CFTR function in vitro and in vivo. In addition, 1-(2-chloro-6-fluorophenyl)-N-3-pyridinylmethanesulfonamide has been used as a tool to study the role of CFTR in various physiological processes, such as airway surface liquid regulation, ion transport, and mucociliary clearance.
Propriétés
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-pyridin-3-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2S/c13-11-4-1-5-12(14)10(11)8-19(17,18)16-9-3-2-6-15-7-9/h1-7,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWCZFUTARWOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)NC2=CN=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4671495.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B4671505.png)
![N-(4-butylphenyl)-N'-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]thiourea](/img/structure/B4671521.png)
![2-(2-chlorophenoxy)-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4671530.png)
![3,4-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4671536.png)


![2-methyl-N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B4671546.png)

![methyl 4-({[(4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4671553.png)
![6-[5-(2-chlorophenyl)-2-methyl-3-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4671558.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4671562.png)
![4-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4671567.png)
